molecular formula C8H15NO B15257233 1-(Azetidin-3-yl)pentan-1-one

1-(Azetidin-3-yl)pentan-1-one

Cat. No.: B15257233
M. Wt: 141.21 g/mol
InChI Key: CYBOAKWMCFKVHD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pentan-1-one (CAS: 1599058-03-3) is a nitrogen-containing ketone with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Its structure comprises a pentanone backbone substituted at the carbonyl carbon with an azetidine (a four-membered saturated heterocycle) ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for enantioselective α-alkylation reactions, particularly in the construction of amide derivatives with stereochemical control . While its physical properties, such as boiling point, remain undocumented in available literature, it is described as a pale yellow oil post-purification via silica gel chromatography .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(azetidin-3-yl)pentan-1-one

InChI

InChI=1S/C8H15NO/c1-2-3-4-8(10)7-5-9-6-7/h7,9H,2-6H2,1H3

InChI Key

CYBOAKWMCFKVHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pentan-1-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods: Industrial production of 1-(Azetidin-3-yl)pentan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, which affects cell division and has potential anticancer properties . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 1-(Azetidin-3-yl)pentan-1-one with analogous compounds, emphasizing structural variations, synthesis routes, and functional properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-(Azetidin-3-yl)pentan-1-one C₈H₁₅NO Azetidine at C1 141.21 Chiral synthon; used in enantioselective alkylation
1-(Azetidin-3-yl)-2-methylpentan-1-one C₉H₁₇NO Azetidine + methyl at C2 155.24 Enhanced steric hindrance; higher lipophilicity
1-(1,3-Benzodioxol-5-yl)pentan-1-one C₁₂H₁₂O₃ Benzodioxole at C1 204.22 Crystalline solid (X-ray confirmed); aromatic interactions stabilize structure
N-Ethyl-pentylone C₁₄H₁₉NO₃ Benzodioxole + ethylamino at C2 249.31 Psychoactive stimulant; detected in forensic analyses
Pyrovalerone C₁₆H₂₃NO 4-Methylphenyl + pyrrolidine 245.36 Central nervous system stimulant; regulated substance

Structural and Functional Insights :

Ring Size and Reactivity :

  • The azetidine ring (4-membered) in 1-(Azetidin-3-yl)pentan-1-one imposes greater ring strain compared to pyrrolidine (5-membered) in pyrovalerone. This strain enhances reactivity in nucleophilic substitutions but reduces metabolic stability .
  • Benzodioxole-containing analogs (e.g., N-Ethyl-pentylone) exhibit π-π stacking interactions, improving crystallinity but introducing psychoactive properties .

Substituent Effects: Methyl groups (e.g., 1-(Azetidin-3-yl)-2-methylpentan-1-one) increase steric bulk, favoring enantioselectivity in catalytic reactions . Aminoalkyl chains (e.g., ethylamino in N-Ethyl-pentylone) enhance binding to monoamine transporters, explaining their stimulant effects .

Synthetic Yields and Purity: GP-6 routes using organozinc reagents achieve higher yields (e.g., 75–85% for phenyl-substituted derivatives) compared to GP-8 methods (~60%) . Enantiomeric excess (ee) varies significantly: azetidinyl derivatives reach 90–92% ee, while benzodioxolyl analogs lack stereochemical control .

Research Implications and Limitations

  • Pharmacological Potential: Azetidinyl ketones are understudied for bioactivity compared to benzodioxolyl or pyrrolidinyl analogs. Further research could explore their interactions with neurological targets .
  • Analytical Challenges: Limited data on physicochemical properties (e.g., solubility, melting point) hinder industrial scaling. Computational modeling or advanced crystallography (as in ) may address this gap.

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